[2-(Aminomethyl)-5-fluorophenyl]methanol
Description
[2-(Aminomethyl)-5-fluorophenyl]methanol is a fluorinated aromatic compound with a benzene ring substituted at the 2-position by an aminomethyl (-CH₂NH₂) group and at the 5-position by a fluorine atom. A hydroxymethyl (-CH₂OH) group is also attached to the aromatic ring (Figure 1). Its molecular formula is C₇H₈FNO, with a molecular weight of 141.15 g/mol.
Properties
Molecular Formula |
C8H10FNO |
|---|---|
Molecular Weight |
155.17 g/mol |
IUPAC Name |
[2-(aminomethyl)-5-fluorophenyl]methanol |
InChI |
InChI=1S/C8H10FNO/c9-8-2-1-6(4-10)7(3-8)5-11/h1-3,11H,4-5,10H2 |
InChI Key |
JHSLUJQYMRLRGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)CO)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often involve the use of reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C) and solvents like ethanol or methanol .
Industrial Production Methods
In an industrial setting, the production of [2-(Aminomethyl)-5-fluorophenyl]methanol may involve more scalable and cost-effective methods. These could include catalytic hydrogenation processes and continuous flow reactors to ensure high yield and purity. The use of green chemistry principles, such as employing renewable resources and minimizing waste, is also becoming increasingly important in industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
[2-(Aminomethyl)-5-fluorophenyl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The amino group can be reduced to form an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., KMnO4, CrO3), reducing agents (e.g., LiAlH4), and nucleophiles (e.g., NaOCH3). The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include carbonyl compounds (from oxidation), amines (from reduction), and substituted benzene derivatives (from substitution reactions).
Scientific Research Applications
[2-(Aminomethyl)-5-fluorophenyl]methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of [2-(Aminomethyl)-5-fluorophenyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The fluorine atom can also influence the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers
Positional isomerism significantly impacts physicochemical and biological properties. For example:
- [5-(Aminomethyl)-2-fluorophenyl]methanol hydrochloride (C₈H₁₁ClFNO, MW: 191.63 g/mol): The aminomethyl and fluorine substituents are swapped (5-aminomethyl, 2-fluoro), altering electronic distribution. This compound is a hydrochloride salt, enhancing solubility for pharmaceutical applications.
Halogen-Substituted Analogs
Replacing fluorine with other halogens modifies lipophilicity and steric effects:
- The additional fluorine at the 3-position introduces steric hindrance.
Functional Group Modifications
Ether vs. Aminomethyl Groups
- (2-Ethoxy-5-fluorophenyl)methanol (C₉H₁₁FO₂, MW: 170.18 g/mol): The aminomethyl group is replaced by an ethoxy (-OCH₂CH₃) group.
Carboxylic Acid and Nitrile Derivatives
- 5-Amino-2-fluorobenzoic acid (C₇H₆FNO₂, MW: 155.13 g/mol): The hydroxymethyl group is oxidized to a carboxylic acid (-COOH), enhancing acidity (pKa ~2.5) and metal-binding capacity.
- 5-Amino-2-fluorobenzonitrile (C₇H₅FN₂, MW: 138.13 g/mol): The hydroxymethyl is replaced by a nitrile (-CN), increasing electron-withdrawing effects and reactivity in nucleophilic additions.
Heterocyclic Derivatives
- [5-(3-Aminophenyl)furan-2-yl]methanol (C₁₁H₁₁NO₂, MW: 195.21 g/mol): Incorporates a furan ring, introducing conjugated π-systems and altering bioavailability. Such derivatives are explored as kinase inhibitors.
Boronic Acid Derivatives
- (2-(Aminomethyl)-5-fluorophenyl)boronic acid hydrochloride (C₇H₉BClFNO₂, MW: 215.41 g/mol): The hydroxymethyl group is replaced by a boronic acid (-B(OH)₂), enabling participation in Suzuki-Miyaura cross-coupling reactions. This derivative is valuable in synthesizing biaryl structures.
| Compound Name | Substituents (Position) | Molecular Formula | Molecular Weight (g/mol) | Key Differences |
|---|---|---|---|---|
| [2-(Aminomethyl)-5-fluorophenyl]methanol | 2-NH₂CH₂, 5-F, -CH₂OH | C₇H₈FNO | 141.15 | Reference compound |
| (2-(Aminomethyl)-5-fluorophenyl)boronic acid HCl | 2-NH₂CH₂, 5-F, -B(OH)₂ | C₇H₉BClFNO₂ | 215.41 | Boronic acid derivative |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
